

# A Comparative Analysis of Side Effects: Liraglutide vs. Semaglutide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GLP-1 receptor agonist 15

Cat. No.: B15571439

Get Quote

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profiles of two prominent glucagon-like peptide-1 (GLP-1) receptor agonists: liraglutide and semaglutide. This analysis is based on data from head-to-head clinical trials.

It is important to note that the initially requested comparison with "GLP-1 receptor agonist 15" could not be conducted as it is a research compound without available clinical trial data on side effects. Therefore, semaglutide, a well-documented and clinically significant GLP-1 receptor agonist, has been used as a comparator to liraglutide to provide a relevant and data-driven guide.

### **Quantitative Comparison of Adverse Events**

The following table summarizes the incidence of common adverse events reported in the STEP 8 clinical trial, a head-to-head study comparing once-weekly subcutaneous semaglutide (2.4 mg) with once-daily subcutaneous liraglutide (3.0 mg) for weight management in adults with overweight or obesity without diabetes.[1][2]



| Adverse Event                            | Semaglutide 2.4 mg (once-<br>weekly) | Liraglutide 3.0 mg (once-<br>daily) |
|------------------------------------------|--------------------------------------|-------------------------------------|
| Gastrointestinal Disorders               | 84.1%                                | 82.7%                               |
| Nausea                                   | 60.3%                                | 58.3%                               |
| Diarrhea                                 | 33.3%                                | 33.9%                               |
| Constipation                             | 31.0%                                | 30.7%                               |
| Vomiting                                 | 24.6%                                | 22.8%                               |
| Headache                                 | 13.5%                                | 12.6%                               |
| Fatigue                                  | 11.1%                                | 10.2%                               |
| Decreased Appetite                       | 9.5%                                 | 7.1%                                |
| Dizziness                                | 7.9%                                 | 7.9%                                |
| Discontinuation due to Adverse<br>Events | 13.5%                                | 27.6%                               |

Data sourced from the STEP 8 clinical trial.[1][2]

In the SUSTAIN 10 trial, which compared once-weekly semaglutide (1.0 mg) with once-daily liraglutide (1.2 mg) in patients with type 2 diabetes, gastrointestinal disorders were also the most frequently reported adverse events.[3] The incidence of gastrointestinal events was higher with semaglutide (43.9%) compared to liraglutide (38.3%).[3]

## **Experimental Protocols**

The data presented is primarily derived from randomized, open-label, parallel-group, phase 3b clinical trials. Below are the key methodological aspects of the STEP 8 and SUSTAIN 7 trials.

#### **STEP 8 Trial Methodology**

The STEP 8 trial was a 68-week, randomized, open-label, phase 3b trial conducted at 19 sites in the United States.[1][2]



- Participants: The trial enrolled 338 adults with a body mass index (BMI) of ≥30 or ≥27 with at least one weight-related comorbidity, and without diabetes.[1]
- Interventions: Participants were randomized to receive either once-weekly subcutaneous semaglutide 2.4 mg or once-daily subcutaneous liraglutide 3.0 mg. Both groups also received counseling for diet and physical activity.[1]
- Dose Escalation: Semaglutide was initiated at 0.25 mg once weekly and escalated every 4
  weeks to reach the 2.4 mg maintenance dose at week 16. Liraglutide was initiated at 0.6 mg
  once daily and escalated weekly to the 3.0 mg maintenance dose over 4 weeks.[2]
- Endpoints: The primary endpoint was the percentage change in body weight from baseline to week 68. Safety and tolerability, including the incidence of adverse events, were also assessed.[1][2]

### **SUSTAIN 7 Trial Methodology**

The SUSTAIN 7 trial was a 40-week, randomized, open-label, phase 3b trial conducted at 194 sites across 16 countries.[4][5]

- Participants: The trial included 1,201 adults with type 2 diabetes inadequately controlled with metformin monotherapy.[5]
- Interventions: Patients were randomized to one of four groups: once-weekly subcutaneous semaglutide 0.5 mg, semaglutide 1.0 mg, dulaglutide 0.75 mg, or dulaglutide 1.5 mg (liraglutide was not a comparator in this specific trial, but the methodology is representative of head-to-head GLP-1 RA trials).[5]
- Endpoints: The primary endpoint was the change in HbA1c from baseline to week 40. The
  key secondary endpoint was the change in body weight. Safety and tolerability were also
  evaluated throughout the study.[5]

#### **Visualizing Key Pathways and Processes**

To further aid in the understanding of the mechanism of action and the experimental design of comparative studies, the following diagrams are provided.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Semaglutide versus dulaglutide once weekly in patients with type 2 diabetes (SUSTAIN 7): a randomised, open-label, phase 3b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Side Effects: Liraglutide vs. Semaglutide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15571439#comparing-glp-1-receptor-agonist-15-and-liraglutide-side-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com